Product packaging for 3-(3-Methyl-1H-indazol-1-yl)propanenitrile(Cat. No.:CAS No. 1713640-21-1)

3-(3-Methyl-1H-indazol-1-yl)propanenitrile

Cat. No.: B1474313
CAS No.: 1713640-21-1
M. Wt: 185.22 g/mol
InChI Key: XJFSNXDJFKRWIC-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-indazol-1-yl)propanenitrile (CAS 1713640-21-1) is a high-purity indazole-based chemical building block of significant interest in medicinal chemistry and drug discovery research. The indazole scaffold is recognized as a medicinally important heterocyclic moiety with a broad spectrum of reported biological activities . This specific compound serves as a key synthetic intermediate for researchers developing novel molecules, particularly in the field of kinase inhibition. Indazole derivatives have been extensively studied for their potential in mediating or inhibiting cell proliferation . Recent scientific investigations into tetrahydroindazole compounds have highlighted their promise as inhibitors of CDK2/cyclin complexes . These complexes are critical regulators of the cell cycle, and their selective inhibition is a prominent therapeutic strategy in areas such as oncology and the development of targeted therapies . As a nitrile-containing indazole derivative, this compound provides a versatile handle for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This compound is provided with comprehensive quality control data and is intended for use in a laboratory setting by qualified scientists. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B1474313 3-(3-Methyl-1H-indazol-1-yl)propanenitrile CAS No. 1713640-21-1

Properties

IUPAC Name

3-(3-methylindazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSNXDJFKRWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile typically involves the reaction of 3-methylindazole with a suitable nitrile precursor under specific conditions. One common method is the reaction of 3-methylindazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(3-Methyl-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-(3-Methyl-1H-indazol-1-yl)propanenitrile has shown potential in developing pharmacologically active compounds. Its applications include:

  • Anticancer Agents: Research indicates that modifications to the indazole structure can enhance cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells. The compound may inhibit specific kinases or enzymes involved in cancer progression .
  • Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit antifungal activity against strains like Candida albicans. The structure allows for interactions that may overcome resistance mechanisms in certain pathogens .

Biological Studies

The compound serves as a probe in various biological assays, allowing researchers to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for investigating disease mechanisms and therapeutic targets.

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique electronic characteristics can be leveraged in designing advanced materials for electronics or photonics applications .

Case Study 1: Antifungal Evaluation

A study evaluated several indazole derivatives, including this compound, for their antifungal activity against multiple Candida strains. Results indicated significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of indazole derivatives on MCF-7 cells using the MTT assay. The findings highlighted that certain modifications to the indazole structure could enhance anticancer activity while minimizing toxicity to normal cells .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound TypeStructureBiological Activity
3-(1H-imidazol-1-yl)propanenitrileImidazole ringModerate antifungal activity
3-(1H-indol-1-yl)propanenitrileIndole ringAnticancer activity but less potent than indazole derivatives

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

3-(1H-Imidazol-1-yl)propanenitrile (C₆H₇N₃)

5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from )

Molecular Features :
Property 3-(3-Methyl-1H-indazol-1-yl)propanenitrile 3-(1H-Imidazol-1-yl)propanenitrile Pyrazole Derivatives (7a/7b)
Molecular Formula C₁₁H₁₀N₃ C₆H₇N₃ C₉H₈N₄O₂ (7a), C₁₀H₁₀N₄O₃ (7b)
Heterocycle Indazole (fused benzene + pyrazole) Imidazole (5-membered, 2 N atoms) Pyrazole (5-membered, 2 N atoms)
Substituents 3-Methyl group on indazole + nitrile Nitrile Amino, hydroxy, thiophene, cyano/carboxylate
Electrophilic Sites Nitrile, indazole N-atoms Nitrile, imidazole N-atoms Cyano, carboxylate, pyrazole N-atoms

Structural Implications :

  • The 3-methyl group on indazole may sterically hinder reactions at the adjacent N-atom, a feature absent in the unsubstituted imidazole derivative .
  • Nitrile Reactivity : All compounds share a nitrile group, but its electronic environment varies. In 3-(1H-imidazol-1-yl)propanenitrile, the electron-rich imidazole ring may polarize the nitrile, increasing electrophilicity compared to the indazole analog .

Physicochemical Properties

Property This compound (Inferred) 3-(1H-Imidazol-1-yl)propanenitrile Pyrazole Derivatives (7a/7b)
Solubility Likely moderate in polar aprotic solvents (e.g., DMSO) Soluble in water and organic solvents Soluble in 1,4-dioxane
Melting Point Not reported Not reported Not reported
Stability Stable under inert conditions Stable at room temperature Sensitive to moisture (due to cyano/carboxylate groups)

Notes:

  • The imidazole derivative ’s water solubility contrasts with the indazole analog, where the hydrophobic fused ring system may reduce aqueous solubility .
  • Pyrazole derivatives (7a/7b) incorporate thiophene and carboxylate groups, introducing additional hydrogen-bonding capabilities absent in the nitrile-focused compounds .
Nitrile Group Reactivity :
  • This compound : The nitrile may undergo nucleophilic addition or serve as a precursor for amidines or tetrazoles. Steric hindrance from the 3-methyl group could slow reactions at the indazole N1 position.
  • 3-(1H-Imidazol-1-yl)propanenitrile : The electron-donating imidazole ring activates the nitrile for faster reactions (e.g., cycloadditions) compared to the indazole analog .
  • Pyrazole Derivatives: Malononitrile or ethyl cyanoacetate in their synthesis () highlights the utility of nitriles in constructing complex heterocycles .
Heterocycle-Specific Reactivity :
  • Indazole vs.
  • Thiophene in Pyrazole Derivatives : The thiophene moiety in 7a/7b introduces sulfur-based reactivity (e.g., sulfonation), absent in the nitrile-focused compounds .

Biological Activity

3-(3-Methyl-1H-indazol-1-yl)propanenitrile is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C11H11N3C_{11}H_{11}N_{3} and a molecular weight of 185.23 g/mol. Its structure includes an indazole moiety, which is a bicyclic compound featuring nitrogen atoms in its rings. The presence of the nitrile group (-C≡N) enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of indazole, including this compound, exhibit antimicrobial activity . A study focused on indazole derivatives demonstrated broad-spectrum activity against various Candida species, suggesting that structural modifications can enhance efficacy against fungal infections . For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against Candida albicans and Candida glabrata, indicating their potential as antifungal agents.

Anticancer Potential

Indazole derivatives have been extensively studied for their anticancer properties . Research has shown that some indazole compounds display moderate anticancer activity against cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . Specifically, studies have indicated that modifications to the indazole structure can lead to improved potency against these cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interactions with various biological targets. The indazole core is known to interact with enzymes and receptors, potentially acting as a ligand that modulates their activity. This interaction is crucial for understanding how the compound can be optimized for therapeutic use.

Synthesis of this compound

The synthesis typically involves several steps to ensure high purity and yield. A common method includes the coupling of appropriate precursors under specific conditions, often utilizing palladium-catalyzed reactions . The detailed synthetic route contributes significantly to the compound's availability for further biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameStructure TypeUnique Feature
5-MethylindazoleIndazole derivativeExhibits potent kinase inhibition
2-AminoindazoleIndazole derivativeKnown for anti-inflammatory properties
Indazolecarboxylic acidIndazole derivativeUsed as a building block in drug synthesis

The specific substitution pattern on the indazole ring and the presence of the propanenitrile group may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antifungal Activity : A study evaluated various indazole derivatives, revealing that certain modifications led to enhanced antifungal activity against resistant strains of Candida species .
  • Anticancer Activity : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
  • Kinase Inhibition : The compound shows promise as a kinase inhibitor, which could be explored further in drug development targeting various signaling pathways involved in cancer progression.

Q & A

Q. What experimental steps are critical for synthesizing 3-(3-Methyl-1H-indazol-1-yl)propanenitrile?

A robust synthesis route typically involves:

  • Condensation reactions : Reacting indazole derivatives with acrylonitrile precursors under controlled pH and temperature. For example, refluxing with a catalyst (e.g., piperidine) in 1,4-dioxane, as demonstrated in analogous nitrile syntheses .
  • Purification : Use recrystallization (ethanol or ether) to isolate the product, monitored by TLC with a solvent system like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) to confirm purity .
  • Yield optimization : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of indazole to nitrile precursor) and reaction time (3–6 hours) to minimize byproducts .

Q. How can NMR spectroscopy validate the structure of this compound?

Key NMR features include:

  • ¹H NMR : Peaks for indazole protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and nitrile-adjacent CH₂ (δ 3.1–3.4 ppm). Absence of exchangeable protons (e.g., NH) confirms substitution at the indazole N1 position .
  • ¹³C NMR : Signals at ~115–120 ppm (CN group) and 140–150 ppm (aromatic carbons). Compare with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile nitrile intermediates.
  • Waste disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before professional disposal .

Advanced Questions

Q. How can SHELX software resolve crystallographic discrepancies in this compound?

  • Data refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Input parameters include anisotropic displacement ellipsoids for non-H atoms and TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factor convergence (<5%), bond-length accuracy (mean σ < 0.001 Å), and Hirshfeld surface analysis to detect disorder .
  • Example data from analogous compounds:
ParameterValueSource
R-factor0.032–0.086
C–C bond length1.35–1.42 Å

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Multi-technique validation : Cross-reference NMR/IR data with X-ray results. For instance, if crystallography shows a planar indazole ring but NMR suggests steric hindrance, consider dynamic effects (e.g., rotameric equilibria) .
  • Computational modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental values .

Q. How can reaction mechanisms be elucidated for nitrile-functionalized indazole derivatives?

  • Kinetic studies : Monitor intermediate formation via in situ FTIR (e.g., nitrile absorption at ~2220 cm⁻¹) .
  • Isotopic labeling : Introduce deuterated reagents to track proton transfer steps in condensation reactions .
  • Theoretical analysis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in indazole alkylation .

Methodological Notes

  • Crystallography : Use WinGX/ORTEP for structure visualization and publication-ready figures .
  • Synthesis troubleshooting : If yields are low (<50%), optimize solvent polarity (e.g., switch from dioxane to DMF) or increase catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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